molecular formula C15H16N2O2S2 B2568893 N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898422-79-2

N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2568893
CAS No.: 898422-79-2
M. Wt: 320.43
InChI Key: FCBAMEAJNYDEND-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide: is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound is characterized by the presence of a thiazole ring, an acetyl group, a methyl group, and an ethylthio group attached to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Methylation: The acetylated thiazole is methylated using methyl iodide and a base like potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the thiazole derivative with 2-(ethylthio)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylthio group.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl and benzamide moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Reduced forms of the compound with alcohol or amine functionalities.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and ethylthio groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-2-(propylthio)benzamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-2-(butylthio)benzamide

Uniqueness

N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-4-20-12-8-6-5-7-11(12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBAMEAJNYDEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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